molecular formula C19H25N3O5 B558517 Boc-D-His(Bom)-OH CAS No. 99310-01-7

Boc-D-His(Bom)-OH

Cat. No. B558517
CAS RN: 99310-01-7
M. Wt: 375.4 g/mol
InChI Key: LPVKZCHCZSFTOJ-MRXNPFEDSA-N
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Description

Boc-D-His(Bom)-OH, also known as Boc-D-Histidine, is an organic compound commonly used in scientific research as a reagent and a building block. It is a derivative of the naturally occurring amino acid histidine and is widely used in peptide synthesis, protein engineering, and medicinal chemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • In a study by Wenger (1983), Boc-D-Ala-MeLeu-MeLeu-MeVal-OH and its isomers were synthesized using different strategies and carboxyl activation methods, including the use of tert-butoxy-carbonyl (Boc) amino-protecting groups. This research contributes to understanding peptide synthesis, which is relevant to the application of Boc-D-His(Bom)-OH in similar contexts (Wenger, 1983).

  • Basel and Hassner (2001) described efficient procedures using imidazole or trifluoroethanol for the removal of excess (BOC)2O, typically used in NH or OH protection at room temperature. This highlights the importance of BOC-based compounds in peptide synthesis and their removal in chemical processes (Basel & Hassner, 2001).

  • A study by Şaş et al. (2020) on Boc-D-Lys-OH (BDLO), a molecule structurally similar to Boc-D-His(Bom)-OH, examined its spectroscopic, electronic, and biological properties. The study found that BDLO had more binding affinity with AKT1, suggesting its potential as a chemotherapy molecule. This indicates the possibility of Boc-D-His(Bom)-OH being useful in similar biomedical applications (Şaş et al., 2020).

  • Research by Allender, Heard, and Brain (1997) on the retention behavior of chiral solutes on molecularly imprinted polymer (MIP) HPLC stationary phases, including Boc-L-Phe-OH and Boc-D-Phe-OH, contributes to understanding the enantiomer resolution in chromatography. This might provide insights into the chromatographic applications of Boc-D-His(Bom)-OH (Allender, Heard, & Brain, 1997).

  • A study by Yamashiro and Blake (2009) on the coupling of boc-Gly-Ala-SH to polymer-bound Leu using various methods offers insights into peptide synthesis techniques that could be relevant for the use of Boc-D-His(Bom)-OH (Yamashiro & Blake, 2009).

  • In a review by Chircov et al. (2020), the development of biosensors-on-chip (BoC) systems was discussed, highlighting their potential applications in the diagnosis of various diseases. While this does not directly involve Boc-D-His(Bom)-OH, it indicates the broader context of 'BoC' technologies in scientific research (Chircov et al., 2020).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKZCHCZSFTOJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427019
Record name Boc-D-His(Bom)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-His(Bom)-OH

CAS RN

99310-01-7
Record name Boc-D-His(Bom)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Sugawara, DG Cork - Laboratory Automation in the Chemical …, 2002 - books.google.com
It is possible to categorize the various automated apparatus that have been developed for synthesis based on their design, with two main categories, those using robotic transfers and …
Number of citations: 4 books.google.com
A Küsel - 2006 - Cuvillier Verlag
Number of citations: 1

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